molecular formula C20H16N4O B11643330 (5E)-2-amino-5-(4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

(5E)-2-amino-5-(4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

Cat. No.: B11643330
M. Wt: 328.4 g/mol
InChI Key: KWVDDBVJSTWDAD-OVCLIPMQSA-N
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Description

(5E)-2-amino-5-(4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic compound with a unique structure that includes a cyclopenta[b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-(4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the condensation of appropriate aldehydes and amines under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-5-(4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(5E)-2-amino-5-(4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-(4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique cyclopenta[b]pyridine core, which imparts specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

(5E)-2-amino-5-[(4-methoxyphenyl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile

InChI

InChI=1S/C20H16N4O/c1-11-15(8-13-4-6-14(25-3)7-5-13)18-12(2)17(10-22)20(23)24-19(18)16(11)9-21/h4-8H,1-3H3,(H2,23,24)/b15-8+

InChI Key

KWVDDBVJSTWDAD-OVCLIPMQSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)OC)C(=C(C(=N2)N)C#N)C)C#N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)OC)C(=C(C(=N2)N)C#N)C)C#N

Origin of Product

United States

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